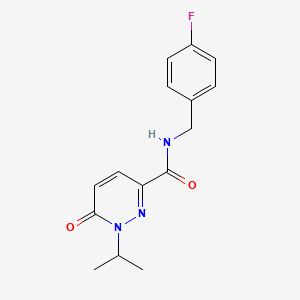

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGFYFQOHXSICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is , with a molecular weight of approximately 249.26 g/mol. The structure features a pyridazine core which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds with the pyridazine moiety exhibit antimicrobial properties. In a study focused on synthesizing derivatives of 6-oxo-1,6-dihydropyridazine, several analogs demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitubercular Activity

This compound has shown promise in antitubercular studies. A derivative of this compound was evaluated for its efficacy against Mycobacterium tuberculosis, revealing significant inhibitory effects comparable to standard antitubercular agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrated that it could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic uses in conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a systematic study, researchers synthesized various derivatives of this compound. The derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the fluorobenzyl group enhanced the antimicrobial potency significantly, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antitubercular Screening

A derivative of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine was subjected to antitubercular screening using established protocols. The compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, demonstrating its potential as a lead compound for further development in tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

N-(4-methylbenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

N-(4-bromobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14F N3O2

- Molecular Weight : 247.22 g/mol

- CAS Number : 941869-20-1

The compound is believed to exert its effects through multiple pathways, primarily involving inhibition of key enzymes and modulation of signaling pathways. Specific studies have indicated its potential as a kinase inhibitor, which plays a significant role in various cellular processes including proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For example, in a xenograft model involving human gastric carcinoma (GTL-16), treatment with this compound resulted in significant tumor stasis, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases. Research indicated that it selectively inhibits Met kinase, which is involved in tumor growth and metastasis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Tumor stasis in GTL-16 xenograft model | |

| Kinase Inhibition | Selective inhibition of Met kinase | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to mice with implanted GTL-16 tumors. The results demonstrated that the compound effectively inhibited tumor growth compared to control groups, indicating its potential for further development as an anticancer drug .

Case Study 2: Kinase Selectivity

A comparative analysis of various analogs revealed that this compound exhibited a higher selectivity for Met kinase over other kinases, which is critical for reducing off-target effects. This selectivity was confirmed through enzyme assays and molecular docking studies that highlighted the binding affinity of the compound to the active site of Met kinase .

Research Findings

Extensive research has been conducted on similar compounds within the dihydropyridazine class. These studies have consistently shown that modifications to the structure can lead to enhanced biological activity. For instance, the introduction of fluorine substituents has been linked to increased potency against certain cancer cell lines .

Q & A

Q. How do environmental factors (pH, light, temperature) impact the compound’s stability during storage?

- Methodological Answer :

- Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline conditions, and elevated temperatures (40–60°C). Monitor degradation via HPLC-PDA .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.